4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone, also known as HPEQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. HPEQ belongs to a class of compounds known as quinolinones, which have been found to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. This compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Inhibition of topoisomerases can lead to the accumulation of DNA damage and cell death. This compound has also been found to inhibit the activity of protein kinases, which are enzymes involved in signal transduction pathways. Inhibition of protein kinases can lead to the disruption of cellular signaling and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been found to protect against oxidative stress and reduce inflammation. This compound has also been found to exhibit antimicrobial activity, inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields and purity, making it readily available for research. This compound has also been found to exhibit a range of biological activities, making it useful for studying cellular processes and developing new drugs. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types. Additionally, this compound has been found to exhibit some toxicity in animal studies, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of this compound analogs to exhibit improved activity and selectivity for specific targets. Another area of interest is the study of this compound in combination with other drugs, to determine if it can enhance the efficacy of existing treatments. Additionally, researchers are exploring the potential of this compound as a diagnostic tool, as it has been found to exhibit fluorescence properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Synthesis Methods
The synthesis of 4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone involves the reaction of 4-hydroxy-2-quinolone with piperidine and ethyl acetoacetate. The resulting compound is then subjected to oxidation to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Scientific Research Applications
4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved activity and selectivity.
properties
IUPAC Name |
4-hydroxy-3-(2-oxo-2-piperidin-1-ylethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(18-8-4-1-5-9-18)10-12-15(20)11-6-2-3-7-13(11)17-16(12)21/h2-3,6-7H,1,4-5,8-10H2,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQPSQNWIKHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.